molecular formula C6H10ClN5 B1297195 6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine CAS No. 21320-37-6

6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B1297195
CAS No.: 21320-37-6
M. Wt: 187.63 g/mol
InChI Key: WMWUQLMRNQGYEY-UHFFFAOYSA-N
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Description

6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a chloromethyl group and two dimethylamino groups attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine typically involves the chloromethylation of N,N-dimethyl-1,3,5-triazine-2,4-diamine. One common method is the reaction of N,N-dimethyl-1,3,5-triazine-2,4-diamine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems also minimizes the risk of exposure to hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the triazine ring to a dihydrotriazine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted triazines with various functional groups.

    Oxidation: N-oxides of the triazine compound.

    Reduction: Dihydrotriazine derivatives.

Scientific Research Applications

6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex triazine derivatives.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with nucleophilic sites in biological molecules.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites in target molecules. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds.

Comparison with Similar Compounds

Similar Compounds

    6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine: is similar to other chloromethyl-substituted triazines such as 6-(chloromethyl)-1,3,5-triazine-2,4-diamine and 6-(chloromethyl)-N,N-diethyl-1,3,5-triazine-2,4-diamine.

Uniqueness

    Reactivity: The presence of the dimethylamino groups in this compound enhances its nucleophilicity compared to other triazines.

    Applications: Its unique reactivity profile makes it suitable for specific applications in drug development and chemical synthesis that other triazines may not be as effective for.

Properties

IUPAC Name

6-(chloromethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN5/c1-12(2)6-10-4(3-7)9-5(8)11-6/h3H2,1-2H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWUQLMRNQGYEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327789
Record name 6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21320-37-6
Record name 6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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